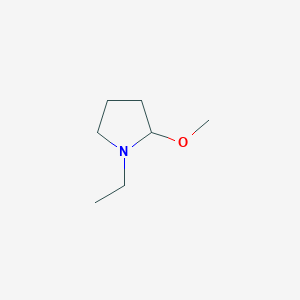

1-Ethyl-2-methoxypyrrolidine

Übersicht

Beschreibung

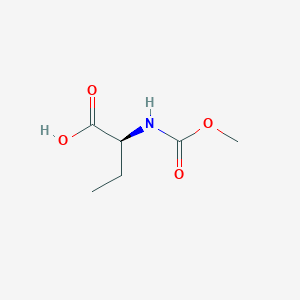

1-Ethyl-2-methoxypyrrolidine is a cyclic organic compound. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For example, to obtain potent dual sphingosine kinase 1/2 (SphK1/SphK2) inhibitors, a series of 2-(hydroxymethyl)pyrrolidines were synthesized based on SAR investigation of potent and selective inhibitors previously reported in the literature .Molecular Structure Analysis

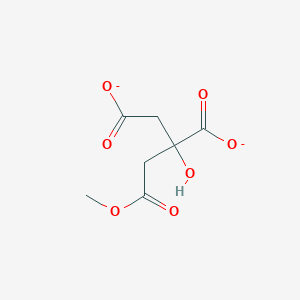

The molecular formula of this compound is C7H15NO . The molecule contains a total of 24 bond(s). There are 9 non-H bond(s), 2 rotatable bond(s), 1 five-membered ring(s), 1 hydroxylamine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in drug discovery and can be used to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

1-Ethyl-2-methoxypyrrolidine has been utilized in various organic synthesis processes. It is involved in the addition of carbon nucleophiles to cyclic N-acyliminium ions in water, serving as a critical component in the synthesis of 2-substituted N-Boc pyrrolidines (Camilo & Pilli, 2004). The compound has also played a role in the synthesis of complex molecular structures like 2-alkylidenepyrrolidines, pyrroles, and indoles, showcasing its versatility in organic chemistry (Bellur, Görls & Langer, 2005). It has been instrumental in the enantioselective synthesis of protected nitrocyclohexitols and the total synthesis of the antitumoral natural product (+)-pancratistatin (Cagide-Fagín et al., 2012).

Pharmacology and Drug Development

In pharmacology, derivatives of this compound have been studied for their receptor binding affinity, showing potential in drug development. For instance, certain derivatives have demonstrated affinity for serotonin-2 and dopamine-2 receptors, highlighting their potential in neuropharmacology (Tanaka et al., 2000). Additionally, the compound has been a part of the synthesis of 2-aminopentanedinitriles and their transformation into 2-imino-5-methoxypyrrolidines, underlining its role in the development of novel chemical entities for therapeutic use (D’hooghe et al., 2008).

Material Science and Engineering

In material science and engineering, this compound-based compounds have been investigated for their physicochemical properties, making them suitable for various industrial applications. For instance, the properties of ionic liquids containing pyrrolidinium cations have been studied, which is crucial for process design and development of new applications in this field (Ibrahim et al., 2016). The compound's derivatives have also been utilized in the synthesis of high-performance lithium–sulfur batteries, showcasing their potential in advanced energy storage technologies (Lu et al., 2020).

Wirkmechanismus

Target of Action

1-Ethyl-2-methoxypyrrolidine is a derivative of pyrrolidinone . Pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects . .

Mode of Action

Pyrrolidine derivatives have been shown to exhibit diverse biological activities . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidinones and their derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Result of Action

Pyrrolidinones and their derivatives have been associated with various significant biological activities .

Action Environment

The physicochemical properties of related compounds can influence their biological activity .

Zukünftige Richtungen

Pyrrolidine compounds have shown promising biological activity and therapeutic properties . They have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . This suggests that 1-Ethyl-2-methoxypyrrolidine and similar compounds could have potential applications in future drug discovery and development.

Eigenschaften

IUPAC Name |

1-ethyl-2-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-8-6-4-5-7(8)9-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPTYRASWLVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)